1-(4-Ethylphenyl)cyclopentan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-(4-ethylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19N/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13/h5-8H,2-4,9-10,14H2,1H3 |
InChI Key |
UWGACBZGGYMVMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCCC2)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 1 4 Ethylphenyl Cyclopentan 1 Amine
Retrosynthetic Analysis of the 1-(4-Ethylphenyl)cyclopentan-1-amine Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For this compound, two primary disconnection points offer strategic pathways for its synthesis.
Disconnection at the Amine Group
A logical and common retrosynthetic disconnection involves the carbon-nitrogen (C-N) bond of the amine group. youtube.comyoutube.comyoutube.com This approach simplifies the target molecule into two key synthons: a 1-(4-ethylphenyl)cyclopentyl cation and an ammonia (B1221849) equivalent. In a forward synthesis, this disconnection corresponds to a reductive amination reaction. youtube.comwikipedia.orgyoutube.com The precursor for this reaction would be 1-(4-ethylphenyl)cyclopentan-1-one. This ketone can be synthesized through methods such as Friedel-Crafts acylation of ethylbenzene (B125841) with a suitable cyclopentyl-based acylating agent. youtube.com
Key Precursors for Amine Group Disconnection:
| Target Molecule | Disconnection | Precursor | Synthetic Reaction |
| This compound | C-N Bond | 1-(4-Ethylphenyl)cyclopentan-1-one and Ammonia | Reductive Amination |
Disconnection at the Cyclopentane (B165970) Ring
An alternative retrosynthetic strategy involves disconnecting the cyclopentane ring itself. This can be a more complex but potentially more versatile approach, allowing for the construction of the ring with the desired substituents already in place. For instance, a disconnection of two C-C bonds within the cyclopentane ring could lead to a 1,4-dicarbonyl compound or a related precursor, which can then be cyclized. More advanced strategies might involve annulation reactions where a reagent builds the cyclopentyl ring onto the ethylphenyl moiety in a single step.
Considerations for Stereochemical Control in Synthesis
While the target molecule, this compound, does not possess a chiral center at the C1 position, it is crucial to consider stereochemical control in the broader context of synthesizing substituted cyclopentan-1-amines. If substituents were present on the cyclopentane ring, their relative stereochemistry would become a critical factor. Diastereoselective and enantioselective methods, such as those employing chiral auxiliaries or catalysts, would be necessary to control the formation of stereocenters during the synthesis. For example, the use of chiral N-tert-butanesulfinyl imines can be employed to achieve stereocontrolled synthesis of 1-substituted homotropanones, which are structurally related. mdpi.com
Classical and Modern Approaches to Cyclopentan-1-amine Synthesis
The forward synthesis of this compound can be achieved through several well-established and modern organic reactions, primarily starting from either carbonyl compounds or nitriles.
Carbonyl-Based Precursors and Reactivity
The most direct route starting from a carbonyl precursor is the reductive amination of 1-(4-ethylphenyl)cyclopentanone. wikipedia.orgresearchgate.net This reaction typically involves the condensation of the ketone with ammonia to form an intermediate imine, which is then reduced to the desired primary amine. wikipedia.org
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Characteristics |
| Sodium Cyanoborohydride (NaBH3CN) | A mild reducing agent that is selective for the iminium ion over the ketone, allowing for a one-pot reaction. wikipedia.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Another mild and selective reagent, often preferred for its less toxic byproducts. |
| Catalytic Hydrogenation (e.g., H2/Pd/C) | A classic method that is effective but may require higher pressures and temperatures. |
The synthesis of the prerequisite ketone, 1-(4-ethylphenyl)cyclopentanone, can be accomplished via Friedel-Crafts acylation of ethylbenzene using cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nitrile Precursors and Hydrolysis/Rearrangement Sequences
An alternative synthetic pathway utilizes a nitrile as the key precursor to the amine functionality. This approach often begins with the synthesis of 1-(4-ethylphenyl)cyclopentane-1-carbonitrile. This nitrile can be prepared by the reaction of 1-(4-ethylphenyl)cyclopentanol with sodium cyanide under acidic conditions or via nucleophilic substitution of a suitable leaving group at the C1 position with a cyanide salt.
Once the nitrile is obtained, it can be converted to the primary amine through reduction. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically used for this transformation. libretexts.org
Another elegant method starting from a nitrile is the Ritter reaction. wikipedia.orgopenochem.orgmissouri.eduorganic-chemistry.orgresearchgate.net In this reaction, a carbocation is generated from a suitable precursor, such as a tertiary alcohol, in the presence of a strong acid. This carbocation is then trapped by a nitrile to form a nitrilium ion, which upon hydrolysis, yields an N-alkyl amide. The amide can then be hydrolyzed to the corresponding amine. For the synthesis of this compound, 1-(4-ethylphenyl)cyclopentanol could serve as the carbocation precursor, which would react with a nitrile like hydrogen cyanide. wikipedia.orgopenochem.org The resulting formamide (B127407) can then be hydrolyzed to furnish the target primary amine.
Comparison of Carbonyl and Nitrile Precursor Methods:
| Method | Precursor | Key Reaction | Advantages | Disadvantages |
| Carbonyl-Based | 1-(4-Ethylphenyl)cyclopentanone | Reductive Amination | Often a one-pot reaction, relatively mild conditions. wikipedia.org | The precursor ketone may require a separate synthetic step. |
| Nitrile-Based | 1-(4-Ethylphenyl)cyclopentane-1-carbonitrile | Reduction (e.g., with LiAlH4) | Provides a direct route to the primary amine. libretexts.org | Requires strong reducing agents which can be hazardous. |
| Nitrile-Based | 1-(4-Ethylphenyl)cyclopentanol and a nitrile | Ritter Reaction | Forms a stable amide intermediate. wikipedia.orgresearchgate.net | Requires strongly acidic conditions and a subsequent hydrolysis step. |
Chemo-, Regio-, and Stereoselective Synthesis of this compound
Selective Functionalization of the Ethylphenyl Moiety
The ethylphenyl group of this compound offers several positions for selective functionalization, allowing for the synthesis of a diverse range of derivatives. Late-stage functionalization is a particularly powerful strategy for modifying complex molecules like this one, as it avoids the need for de novo synthesis for each new analog.
One key approach is the selective C-H functionalization of the ethyl group. The benzylic C-H bonds are relatively weak and can be targeted with high selectivity. For instance, electrochemical methods have been developed for the late-stage benzylic C(sp³)–H functionalization of complex molecules, which could be applied to introduce hydroxyl or other functional groups to the ethyl moiety.
Another strategy involves the functionalization of the aromatic ring. While the ethyl group is an ortho-, para-director, the existing substitution pattern of this compound means that electrophilic aromatic substitution would likely occur at the positions ortho to the ethyl group. However, achieving high regioselectivity can be challenging. Modern catalytic methods, such as those employing palladium or nickel, can enable directed C-H functionalization, offering more precise control over the site of modification.
The following table illustrates potential selective functionalization reactions on the ethylphenyl moiety, based on established methodologies for similar substrates.
| Reaction Type | Reagents and Conditions | Potential Product |
| Benzylic Oxidation | Electrochemical oxidation, redox mediator (e.g., Cl₄NHPI), tBuOOH, pyridine | 1-(4-(1-Hydroxyethyl)phenyl)cyclopentan-1-amine |
| Aromatic Bromination | N-Bromosuccinimide (NBS), catalyst (e.g., FeBr₃) | 1-(4-Ethyl-2-bromophenyl)cyclopentan-1-amine |
| Directed C-H Arylation | Pd(OAc)₂, directing group, aryl halide | Derivative with additional aryl substituent on the phenyl ring |
This table presents hypothetical functionalization reactions for this compound based on established chemical principles.
Diastereoselective and Enantioselective Synthesis Efforts
The development of stereoselective synthetic routes to this compound is crucial, as the stereochemistry of such compounds can significantly impact their biological activity. Since the target molecule has a single stereocenter at the C1 position of the cyclopentane ring, the focus is on enantioselective synthesis.
A prominent strategy for the asymmetric synthesis of 1-arylcyclopentanamines is the catalytic asymmetric reductive amination of the corresponding ketone, 4-ethyl-1-cyclopentanone. This reaction involves the condensation of the ketone with an amine source (like ammonia) to form an imine, which is then asymmetrically reduced to the amine. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, are employed to control the facial selectivity of the hydride addition to the imine.
Organocatalysis also offers powerful tools for the enantioselective synthesis of related structures. For example, chiral Brønsted acids can catalyze the asymmetric addition of nucleophiles to imines. While not a direct reductive amination, related asymmetric hydroamination reactions of alkenes could also be envisioned as a pathway to the chiral amine. acs.org
The following table summarizes potential enantioselective approaches to this compound.
| Method | Key Reagents | Chiral Catalyst/Auxiliary | Expected Outcome |
| Asymmetric Reductive Amination | 4-Ethyl-1-cyclopentanone, NH₃, H₂ or other hydride source | Chiral transition metal complex (e.g., Ir-based) | Enantioenriched this compound |
| Asymmetric Hydroamination | 1-(4-Ethylphenyl)cyclopentene, amine source | Chiral catalyst (e.g., Pd-based) | Enantioenriched this compound |
| Resolution of Racemate | Racemic this compound | Chiral resolving agent (e.g., tartaric acid derivative) | Separation of enantiomers |
This table outlines plausible enantioselective synthetic strategies for this compound.
Diastereoselective synthesis would become relevant if a second stereocenter were to be introduced into the molecule, for instance, by functionalization of the cyclopentane ring. Methodologies such as aza-Michael reactions on substituted cyclopentenones have been shown to proceed with high diastereoselectivity. worktribe.comdurham.ac.uk
Development of Sustainable and Scalable Synthetic Routes
The translation of a synthetic route from the laboratory to an industrial setting necessitates a focus on sustainability and scalability. This involves adhering to the principles of green chemistry, ensuring the feasibility of multi-gram scale production, and optimizing catalyst and reagent usage.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, is an atom-economical method for amine synthesis. researchgate.netnih.gov
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture.
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources.
Multi-Gram Scale Synthesis and Industrial Applicability
Scaling up the synthesis of this compound from the milligram to the multi-gram or even kilogram scale presents several challenges, including reaction kinetics, heat transfer, and purification. Continuous flow chemistry offers a promising solution to many of these issues, allowing for better control over reaction parameters and safer handling of hazardous intermediates.
For the industrial production of similar amines, reductive amination is a commonly employed and scalable method. researchgate.net The choice of catalyst and reaction conditions is critical for achieving high throughput and maintaining product quality at a larger scale.
Catalyst Optimization and Reagent Recycling Strategies
The cost and environmental impact of the synthesis can be significantly reduced by optimizing catalyst performance and implementing recycling strategies. For catalytic reductive amination, this could involve:
Catalyst Selection: Screening a variety of catalysts (both homogeneous and heterogeneous) to identify the one with the highest activity, selectivity, and stability. Non-noble metal-based catalysts are gaining attention as more sustainable alternatives to precious metal catalysts. frontiersin.org
Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction efficiency.
Recycling: Developing methods for the recovery and reuse of the catalyst. For heterogeneous catalysts, this can be as simple as filtration. For homogeneous catalysts, more complex techniques like membrane filtration or immobilization on a solid support may be necessary.
The following table provides a comparative overview of different catalytic approaches with respect to their potential for sustainable and scalable synthesis.
| Catalytic System | Advantages for Scalability & Sustainability | Potential Challenges |
| Homogeneous Transition Metal Catalysts | High activity and selectivity | Difficult to separate from product, potential for metal contamination |
| Heterogeneous Catalysts (e.g., metal on carbon) | Easy to recover and recycle, suitable for flow chemistry | May have lower activity than homogeneous counterparts, potential for leaching |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradable | Can be sensitive to reaction conditions, may have limited substrate scope |
This table compares different catalytic systems for their applicability in the sustainable and scalable synthesis of amines.
Computational and Theoretical Chemistry Approaches for 1 4 Ethylphenyl Cyclopentan 1 Amine
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, for a given molecular system, we can determine its electronic structure and a host of related properties. For 1-(4-Ethylphenyl)cyclopentan-1-amine, these calculations can elucidate its preferred three-dimensional structure, conformational flexibility, and electronic characteristics that govern its reactivity.
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its chemical and biological activity. This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple energy minima, corresponding to stable conformers, and transition states that connect them.
Conformational analysis aims to identify these stable conformers and map their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step. The resulting data can be used to construct a potential energy surface, which provides a visual representation of the molecule's energy as a function of its geometry.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.00 |
| 2 | 180° | 1.25 |
| 3 | -60° | 0.15 |
Note: This data is illustrative and represents the kind of information obtained from conformational analysis.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. taylorandfrancis.comwikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the nitrogen atom's lone pair is expected to contribute significantly to the HOMO, making it a primary site for electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 9.7 |
Note: This data is for illustrative purposes only.
Electrostatic Potential Surface (ESP) Analysis
The electrostatic potential surface (ESP) provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of negative potential, which are attractive to electrophiles, while blue regions represent positive potential, attractive to nucleophiles.
An ESP analysis of this compound would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a hydrogen bond acceptor. The aromatic ring may exhibit a complex potential distribution due to the interplay of the ethyl group and the cyclopentylamine (B150401) moiety.
Molecular Dynamics (MD) Simulations of this compound
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govfrontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing a detailed picture of the molecule's movements and interactions with its environment.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its surrounding solvent. MD simulations are particularly well-suited for studying these solvent effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water, ethanol), it is possible to observe how the solvent interactions affect its conformational preferences. For example, in a polar solvent, conformers with a larger dipole moment may be stabilized.
Conformational Sampling and Trajectory Analysis
A key advantage of MD simulations is their ability to explore the conformational space of a molecule. mdpi.com Over the course of a simulation, the molecule will adopt various conformations. By analyzing the simulation trajectory, it is possible to identify the most frequently visited conformations and the transitions between them. This provides a more realistic picture of the molecule's conformational landscape at a given temperature compared to the static picture from quantum chemical calculations.
Table 3: Hypothetical Dihedral Angle Distribution from a Molecular Dynamics Simulation of this compound in Water
| Dihedral Angle Range (C-C-C-N) | Population (%) |
| 45° to 75° | 65 |
| 165° to 195° | 15 |
| -75° to -45° | 20 |
Note: This data is hypothetical and illustrates the type of information that can be extracted from an MD trajectory.
Docking Studies and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in predicting the ligand-target interactions that govern biological activity.
For this compound, docking simulations can be employed to predict its binding mode within the active site of various potential biological targets. Given the structural similarities to known pharmacophores, potential targets could include G-protein coupled receptors (GPCRs) such as serotonin (B10506) or adrenergic receptors. nih.gov The process involves preparing a 3D structure of the ligand and a high-resolution 3D structure of the target protein, often obtained from crystallographic data.
The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket. The ethylphenyl group would be expected to explore hydrophobic pockets, while the primary amine on the cyclopentane (B165970) ring could form key hydrogen bonds or electrostatic interactions with polar residues like aspartic acid or serine. The cyclopentyl moiety itself provides a rigid scaffold that limits conformational flexibility, potentially leading to more specific binding interactions. The output of these simulations is a set of possible binding poses, ranked by their predicted stability. mdpi.com
Table 1: Illustrative Predicted Binding Interactions for this compound with a Hypothetical Receptor Active Site
| Ligand Moiety | Potential Interacting Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Primary Amine (-NH2) | Aspartic Acid (ASP 110) | Hydrogen Bond / Salt Bridge | 2.8 |
| Aromatic Ring (Phenyl) | Phenylalanine (PHE 340) | π-π Stacking | 4.5 |
| Ethyl Group (-CH2CH3) | Leucine (LEU 215), Valine (VAL 114) | Hydrophobic (Van der Waals) | 3.9 - 4.2 |
| Cyclopentane Ring | Tryptophan (TRP 336) | Hydrophobic (Van der Waals) | 4.0 |
Each predicted binding pose from a docking simulation is evaluated using a scoring function. These functions are mathematical models that estimate the binding free energy of the ligand-protein complex. A lower score typically indicates a more favorable binding interaction. Scoring functions can be classified into three main types: force-field-based, empirical, and knowledge-based.
Force-Field-Based Scoring: These functions, like those used in AutoDock, calculate the sum of non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein. nih.gov
Empirical Scoring: These functions use regression analysis to fit coefficients for various energy terms (e.g., hydrogen bonds, ionic interactions, hydrophobic effects) to reproduce experimentally determined binding affinities.
Knowledge-Based Scoring: These derive potentials from statistical analysis of atom-pair frequencies in databases of known protein-ligand complexes.
The choice of scoring function can influence the ranking of potential binding poses. Therefore, it is common practice to use multiple scoring functions to achieve a consensus prediction, enhancing the reliability of the docking results. samipubco.com The estimated binding affinity, often expressed in kcal/mol, provides a quantitative measure to compare the binding of this compound to different targets or to compare it with other potential ligands. samipubco.com
To refine the binding energy estimates obtained from docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. researchgate.net This end-point method calculates the binding free energy by combining molecular mechanics (MM) energies with continuum solvation models. nih.gov The calculation typically follows a molecular dynamics (MD) simulation, which allows the ligand-receptor complex to relax and explore relevant conformations in a simulated aqueous environment. nih.gov
The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
ΔE_MM is the change in molecular mechanics energy in the gas phase, including internal, electrostatic, and van der Waals energies. nih.gov
ΔG_solv is the change in solvation free energy, composed of polar (calculated using the Generalized Born model) and non-polar (calculated from the solvent-accessible surface area) components. nih.gov
TΔS is the change in conformational entropy upon binding, which is computationally demanding to calculate and sometimes omitted for relative ranking of similar compounds. nih.gov
MM/GBSA provides a more accurate estimation of binding affinity than standard docking scoring functions by incorporating solvent effects and allowing for structural flexibility. researchgate.net
Table 2: Example MM/GBSA Energy Contribution Breakdown for a Ligand-Protein Complex
| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -20.1 | Favorable |
| Polar Solvation Energy (ΔG_GB) | +38.7 | Unfavorable |
| Non-Polar Solvation Energy (ΔG_SA) | -4.8 | Favorable |
| Total Binding Energy (ΔG_bind) | -31.7 | Favorable |
In Silico Prediction of Structure-Property Relationships (SPR)
Structure-Property Relationship (SPR) models, often in the form of Quantitative Structure-Property Relationships (QSPR), are computational models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov
Computational tools can predict the reactivity of this compound. By calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), it is possible to infer its susceptibility to nucleophilic or electrophilic attack. researchgate.net The amine group is expected to be the primary site for reactions like acylation or alkylation.
Furthermore, computational models can aid in retrosynthetic analysis. By analyzing the structural features and known chemical reactions, algorithms can propose potential synthetic routes. For this compound, a likely route would involve the reaction of 4-ethylphenylmagnesium bromide with cyclopentanone (B42830) to form the corresponding tertiary alcohol, followed by a Ritter reaction or similar amination process. In silico tools can help evaluate the feasibility of these steps by predicting potential side reactions and optimizing reaction conditions.
The ethyl group at the para-position of the phenyl ring is a key feature of the molecule. The effect of this substituent, and others that could replace it, can be systematically analyzed using computational methods. Substituents alter the electronic properties (through inductive and resonance effects) and steric profile of the molecule, which in turn affects its binding affinity, reactivity, and physicochemical properties like lipophilicity (logP) and pKa. mdpi.com
For example, replacing the electron-donating ethyl group with an electron-withdrawing group like a trifluoromethyl (CF3) or a halogen (e.g., Cl) would decrease the electron density of the aromatic ring and lower the pKa of the amine. mdpi.com Conversely, a stronger electron-donating group like methoxy (B1213986) (OCH3) would increase it. These electronic modifications can profoundly impact ligand-receptor interactions, particularly those involving electrostatic or cation-π interactions. nih.gov QSPR models can be built to predict these property changes across a series of analogs. nih.gov
Table 3: Predicted Effects of Para-Substituent Modification on Properties of 1-(Aryl)cyclopentan-1-amine Analogs
| Substituent (at para-position) | Electronic Effect | Predicted Impact on Ring Electron Density | Predicted Impact on Amine pKa | Predicted Impact on Lipophilicity (logP) |
|---|---|---|---|---|
| -OCH3 (Methoxy) | Strongly Donating | Increase | Increase | Slight Decrease |
| -CH2CH3 (Ethyl) | Weakly Donating | Slight Increase | Slight Increase | Increase |
| -H (Hydrogen) | Neutral | Baseline | Baseline | Baseline |
| -Cl (Chloro) | Weakly Withdrawing | Slight Decrease | Slight Decrease | Slight Increase |
| -CF3 (Trifluoromethyl) | Strongly Withdrawing | Decrease | Decrease | Significant Increase |
Mechanistic Investigations of Molecular Interactions Involving 1 4 Ethylphenyl Cyclopentan 1 Amine
Exploration of Ligand-Receptor Binding Mechanisms (Excluding Human/Clinical)
The initial step in characterizing the pharmacological profile of a compound like 1-(4-Ethylphenyl)cyclopentan-1-amine involves understanding its interactions with various receptors. This is crucial for predicting its potential biological effects.
To determine the binding affinity of this compound for specific receptors such as G-protein coupled receptors (GPCRs) and ion channels, radioligand binding assays are a standard method. These assays measure the ability of the compound to displace a known radioactive ligand that specifically binds to the target receptor. The resulting data would allow for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher affinity.
For instance, studies on related arylcyclopentylamine derivatives often reveal interactions with receptors like the trace amine-associated receptor 1 (TAAR1), a GPCR involved in neuromodulation. Research on TAAR1 agonists has identified key structural features that influence binding, such as the presence of an amine group and a phenyl ring, both of which are present in this compound. The ethylphenyl group might confer specific selectivity or affinity for certain receptor subtypes.
Hypothetical Binding Affinity Data for this compound
| Receptor Target | Assay Type | Ligand | Ki (nM) |
|---|---|---|---|
| TAAR1 | Radioligand Binding | [3H]-Compound X | 50 |
| Dopamine D2 | Radioligand Binding | [3H]-Spiperone | >1000 |
| Serotonin (B10506) 5-HT2A | Radioligand Binding | [3H]-Ketanserin | >1000 |
This table is for illustrative purposes only and is not based on experimental data.
Beyond direct binding to the primary (orthosteric) site, compounds can act as allosteric modulators by binding to a secondary (allosteric) site on a receptor. This can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the endogenous ligand. Functional assays are employed to investigate such effects. For example, in a cell line expressing the target receptor, the effect of the endogenous agonist on a downstream signaling pathway (e.g., cAMP production for some GPCRs) would be measured in the presence and absence of this compound. An increase in the agonist's potency or efficacy would suggest a PAM effect, while a decrease would indicate a NAM effect.
Understanding the kinetics (the rate at which a ligand binds and unbinds from its target) and thermodynamics (the energy changes associated with binding) provides a more complete picture of the ligand-receptor interaction. Techniques like surface plasmon resonance (SPR) can be used to measure the association (kon) and dissociation (koff) rate constants. The ratio of these constants (koff/kon) provides the dissociation constant (Kd), another measure of binding affinity.
Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding can be determined using isothermal titration calorimetry (ITC). These parameters reveal the driving forces behind the binding event, whether it is primarily driven by favorable changes in enthalpy (e.g., formation of strong hydrogen bonds) or entropy (e.g., release of water molecules from the binding site).
Enzyme Inhibition and Activation Mechanisms (Excluding Human/Clinical)
Investigating the effects of this compound on enzyme activity is another critical area of study to understand its potential metabolic fate and pharmacological actions.
To determine if this compound interacts with the active site of an enzyme, enzyme kinetic studies are performed. By measuring the rate of the enzymatic reaction at different substrate concentrations in the presence of varying concentrations of the compound, one can determine the mechanism of inhibition. For example, competitive inhibition, where the compound competes with the substrate for the active site, would be indicated by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). In contrast, non-competitive inhibition, where the inhibitor binds to a site other than the active site, would result in a decrease in Vmax with no change in Km.
The nature of enzyme inhibition can be either reversible or irreversible. In reversible inhibition, the inhibitor can dissociate from the enzyme, and enzyme activity can be restored by removing the inhibitor. In irreversible inhibition, the inhibitor forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation. Dialysis experiments can help distinguish between these two mechanisms. If enzyme activity is restored after dialysis, the inhibition is reversible. Further studies, such as mass spectrometry, can be used to identify the specific amino acid residues in the enzyme that are modified by an irreversible inhibitor.
In-Depth Analysis of Molecular Interactions of this compound
Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular interactions of the chemical compound this compound. Extensive searches of scholarly databases and scientific repositories have not yielded specific research findings on its substrate competition and non-competitive inhibition kinetics, its interaction with transporter proteins and ion channels, or its mechanisms of binding with DNA/RNA.
Therefore, a detailed, evidence-based article on the "" that adheres to the requested outline cannot be generated at this time. The required data on inhibition constants, uptake and efflux processes, effects on ion channel gating, and nucleic acid binding constants are not present in the current body of scientific research.
Further empirical research, including kinetic enzyme assays, transporter and ion channel electrophysiology studies, and spectroscopic analysis of nucleic acid interactions, would be necessary to provide the specific data required to populate the sections and subsections of the requested article. Without such foundational research, any discussion of the compound's mechanistic interactions would be purely speculative and would not meet the required standards of scientific accuracy.
State of the Art Analytical Research Techniques for the Characterization of 1 4 Ethylphenyl Cyclopentan 1 Amine
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 1-(4-Ethylphenyl)cyclopentan-1-amine, offering detailed insights into its atomic composition and bonding arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
High-resolution NMR spectroscopy, encompassing both one-dimensional (¹H and ¹³C) and two-dimensional techniques, stands as a cornerstone for the definitive structural confirmation of this compound. While specific experimental data for this exact molecule is not publicly available, a detailed prediction of its NMR spectra can be extrapolated from the analysis of its constituent structural motifs and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl, phenyl, and cyclopentyl groups. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as two doublets in the downfield region, typically between δ 7.0 and 7.5 ppm. The methylene (B1212753) protons of the ethyl group would likely present as a quartet around δ 2.6 ppm, coupled to the methyl protons which would appear as a triplet around δ 1.2 ppm. The protons of the cyclopentyl ring would exhibit complex multiplets in the upfield region, generally between δ 1.5 and 2.0 ppm. The amine proton (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon attached to the ethyl group and the carbon bearing the cyclopentylamino group showing distinct shifts. The carbons of the ethyl group are expected around δ 28 ppm (CH₂) and δ 15 ppm (CH₃). The cyclopentyl carbons would produce signals in the aliphatic region, typically between δ 20 and 50 ppm, with the carbon atom bonded to the nitrogen appearing further downfield.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, for instance, connecting the signals of the ethyl group protons and confirming the connectivity within the cyclopentyl ring. HSQC would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for the ¹³C spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 (d) | 125 - 130 |
| Aromatic C-Et | - | 140 - 145 |
| Aromatic C-C(NH₂) | - | 145 - 150 |
| Ethyl CH₂ | ~2.6 (q) | ~28 |
| Ethyl CH₃ | ~1.2 (t) | ~15 |
| Cyclopentyl CH₂ | 1.5 - 2.0 (m) | 20 - 40 |
| Cyclopentyl C-NH₂ | - | 55 - 65 |
| Amine NH | Variable (br s) | - |
Note: These are predicted values and may vary based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The N-H stretching vibration of the primary amine group is anticipated to appear as a medium to weak band in the region of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and cyclopentyl groups should appear just below 3000 cm⁻¹. vscht.cz The C-N stretching vibration would likely be observed in the 1020-1250 cm⁻¹ region. The presence of the aromatic ring will also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range and C-H out-of-plane bending vibrations in the 650-1000 cm⁻¹ region, the pattern of which can be indicative of the 1,4-disubstitution pattern. vscht.cz The infrared spectrum of the related compound cyclopentane (B165970) shows prominent C-H stretching and bending deformations at approximately 2900 cm⁻¹ and 1460 cm⁻¹. docbrown.info
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1020 - 1250 |
| Aromatic C-H | Out-of-plane bend | 800 - 840 (para-disubstituted) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the ethylphenyl chromophore. Aromatic compounds typically exhibit strong absorption bands in the ultraviolet region. science-softcon.de For this compound, it is anticipated to show a primary absorption band (π → π* transition) around 200-220 nm and a secondary, less intense band (benzenoid band) in the 250-280 nm region, which is characteristic of substituted benzene rings. The exact position and intensity of these bands can be influenced by the solvent polarity.
Table 3: Anticipated UV-Vis Absorption Maxima (λ_max) for this compound
| Transition | Expected λ_max (nm) |
|---|---|
| π → π* | 200 - 220 |
| Benzenoid | 250 - 280 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₉N), the molecular weight is 189.30 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 189. As an amine, this compound would have a molecular ion with an odd nominal mass, consistent with the nitrogen rule. libretexts.org The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for amines and cyclic structures. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. libretexts.org This could lead to the loss of a C₄H₉ radical from the cyclopentyl ring, resulting in a significant fragment ion. Another likely fragmentation is the loss of the ethyl group from the phenyl ring. The fragmentation of the cyclopentane ring itself can lead to the loss of ethene (28 Da), as seen in the mass spectrum of cyclopentane. docbrown.info
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 189 | [M]⁺ (Molecular Ion) |
| 160 | [M - C₂H₅]⁺ |
| 132 | [M - C₄H₉]⁺ (from α-cleavage) |
| 117 | [C₉H₁₁]⁺ (Ethylphenyl fragment) |
Chromatographic and Separation Science Methodologies
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for separating any potential isomers. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.
A typical RP-HPLC setup would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and the separation of any impurities with different polarities. Detection would typically be performed using a UV detector set at one of the absorption maxima of the compound (e.g., around 220 nm or 260 nm). The retention time (tR) of the main peak would be a characteristic parameter for the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis. For related compounds, method precision is often demonstrated by ensuring the relative standard deviation (%RSD) of the peak area is within acceptable limits, often below 2%. ijrpc.com
Table 5: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often a necessary step to improve their chromatographic properties, such as thermal stability and volatility, and to prevent peak tailing that can occur due to interactions with the stationary phase.
Derivatization typically involves the reaction of the primary amine with a suitable agent to form a less polar and more stable derivative. A common approach is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to form the corresponding trifluoroacetyl derivative. This process replaces the active hydrogens on the amine group, leading to improved peak shape and reproducibility in GC analysis.
The GC separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the capillary column. As the derivative elutes from the column, it enters the mass spectrometer, which ionizes the molecule, typically through electron ionization (EI). The resulting molecular ion and its fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
The fragmentation pattern of derivatized this compound is predictable based on established principles of mass spectrometry. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a characteristic fragmentation pathway for amines and their derivatives. researchgate.net This process would lead to the formation of specific, stable fragment ions that are indicative of the compound's structure. For instance, cleavage of the bond between the cyclopentyl ring and the benzylic carbon would be an expected fragmentation pathway.
Illustrative GC-MS Data for Trifluoroacetyl-derivatized this compound:
| Parameter | Value |
| GC Column | HP-5ms (30 m x 250 µm x 0.25 µm) |
| Inlet Temperature | 275 °C |
| Oven Program | 60 °C, ramped to 280 °C at 20 °C/min |
| Carrier Gas | Helium (1.0 mL/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time | ~10-15 minutes |
| Predicted Major Fragments (m/z) | Fragments corresponding to the ethylphenyl moiety, the cyclopentyl ring, and alpha-cleavage products. |
Note: The table presents expected parameters and fragmentation patterns for illustrative purposes, as specific experimental data for this compound is not publicly available.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, existing as a pair of enantiomers, it is crucial to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most widely used and reliable method for this purpose.
CSPs are designed to interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are highly effective for the separation of a wide range of chiral compounds, including amines. yakhak.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
For the analysis of this compound, the primary amine group can be derivatized to enhance its interaction with the CSP and to improve UV detection. However, direct separation of the underivatized amine is also often possible. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation. By carefully adjusting the mobile phase composition and flow rate, the retention times of the two enantiomers can be sufficiently differentiated to allow for their baseline separation and accurate quantification. The ratio of the peak areas of the two enantiomers is then used to calculate the enantiomeric excess.
Hypothetical Chiral HPLC Separation Parameters:
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution Order | Enantiomer 1 followed by Enantiomer 2 |
| Illustrative Resolution (Rs) | > 1.5 |
Note: This table provides a hypothetical set of conditions for the chiral separation of this compound enantiomers for illustrative purposes.
X-Ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.
To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.
This technique not only confirms the connectivity of the atoms in the molecule but also reveals its conformation in the solid state. For chiral compounds, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenter, assigning it as either (R) or (S). This is a crucial piece of information for understanding the biological activity of chiral molecules.
Co-crystallization is a technique where the target molecule is crystallized with another molecule, known as a co-former, to form a multi-component crystal. In the context of medicinal chemistry, co-crystallization of a ligand like this compound with its biological target (e.g., an enzyme or receptor) can provide invaluable insights into the binding interactions at the molecular level.
By determining the crystal structure of the co-complex, researchers can visualize the precise orientation of the ligand within the binding site of the protein. This information reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding affinity and selectivity. Such detailed structural information is instrumental in structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and pharmacological properties.
Advanced Microscopic Techniques for Material Science Applications (if applicable)
In material science, the physical properties of a compound, such as its particle size, shape, and surface morphology, can significantly influence its bulk properties and performance in various applications. Advanced microscopic techniques provide high-resolution imaging of these characteristics.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a solid sample at high magnifications. In SEM, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the atoms in the sample produce various signals that can be detected and used to form an image.
For a crystalline powder of this compound, SEM can be used to characterize the morphology of the crystals, including their shape, size distribution, and surface features. This information can be important for understanding the material's flowability, compressibility, and dissolution rate, which are critical parameters in pharmaceutical formulation and other industrial applications. The images produced by SEM provide a direct visual representation of the material's physical form, complementing the molecular-level information obtained from spectroscopic and crystallographic techniques.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) stands as a powerful and indispensable technique for the high-resolution imaging and analysis of materials at the nanoscale. While specific research applying TEM to the nanostructural analysis of this compound is not extensively documented in publicly available literature, the principles and applications of TEM for characterizing nano-sized organic and pharmaceutical compounds provide a clear framework for its potential use. This section will detail the established capabilities of TEM in nanostructure analysis, which are broadly applicable to compounds like this compound, particularly if formulated or synthesized as a nanomaterial.
TEM operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of these electrons with the material's atoms creates an image that is then magnified and focused onto an imaging device, such as a fluorescent screen or a sensor. This methodology allows for the direct visualization of nanoparticle morphology, size distribution, and the internal structure of nanomaterials with resolutions down to the atomic level. nih.govresearchgate.net
In the context of characterizing a compound such as this compound in a nanoparticulate form, TEM analysis would provide critical information. For instance, if the compound is encapsulated within a nanocarrier system for targeted delivery, TEM can unequivocally visualize the size, shape, and uniformity of these nanoparticles. researchgate.net It can also offer insights into the core-shell structure, if applicable, and confirm the successful loading of the compound.
The high resolution of TEM is crucial for determining the crystalline nature of a material. Through techniques like Selected Area Electron Diffraction (SAED), which is an accessory to a TEM, it is possible to determine whether a sample of this compound nanoparticles is crystalline or amorphous. researchgate.net This information is vital as the crystalline structure can significantly influence the physical and chemical properties of the compound, including its stability and dissolution rate.
Furthermore, advanced TEM techniques, such as Energy-Filtered Transmission Electron Microscopy (EFTEM), could be employed for elemental mapping. This would be particularly useful in multi-component nanoparticle systems to visualize the spatial distribution of different elements within the nanostructure. nih.gov For complex formulations involving this compound, EFTEM could confirm the location and co-localization of the active compound with other excipients at the nanoscale.
The table below outlines the key nanostructural parameters that can be determined using TEM and their significance in the characterization of a compound like this compound if it were to be analyzed in a nanoparticulate form.
| Parameter | Description | Significance for this compound Analysis |
| Particle Size | The average diameter or dimensions of the nanoparticles. | Influences bioavailability, dissolution rate, and cellular uptake. |
| Size Distribution | The range and statistical distribution of particle sizes within a sample. | Determines the homogeneity of the sample and can affect performance. |
| Morphology | The shape and surface features of the nanoparticles (e.g., spherical, rod-like). | Affects physical properties, stability, and biological interactions. |
| Crystallinity | The degree of structural order within the nanoparticles (crystalline vs. amorphous). | Impacts solubility, stability, and mechanical properties. |
| Dispersion | The state of aggregation or agglomeration of nanoparticles in a medium. | Crucial for formulation stability and effective application. |
It is important to note that sample preparation for TEM is a critical step and can be challenging for organic materials, which are often sensitive to the high-energy electron beam. researchgate.net Techniques such as cryo-TEM, where the sample is flash-frozen in a vitrified state, are often employed to preserve the native structure of the nanoparticles and avoid artifacts.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Ethylphenyl Cyclopentan 1 Amine Analogues
Systematic Modification of the Cyclopentane (B165970) Ring
The cycloalkyl moiety is a critical component of many biologically active compounds, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties. Modifications to the cyclopentane ring of 1-(4-ethylphenyl)cyclopentan-1-amine can provide valuable insights into its interaction with biological targets.
The size of the cycloalkyl ring plays a significant role in the biological activity of arylcycloalkylamines. Altering the ring size from a cyclopentane to a cyclobutane (B1203170) or a cyclohexane (B81311) can impact the compound's conformational flexibility and the spatial orientation of the aryl and amine substituents, which are often crucial for receptor binding.
In studies of analogous compounds like phencyclidine (PCP), variations in the cycloalkyl ring size have demonstrated a clear impact on activity. For instance, decreasing the ring size from a cyclohexane to smaller rings generally leads to a decline in PCP-like activity. researchgate.net Conversely, expanding the ring beyond cyclohexane can also result in a sharp decrease in in vivo activity, even if in vitro binding affinity remains high. researchgate.net This suggests that an optimal ring size is necessary for proper interaction with the binding site.
For analogues of 1-phenylcyclohexylamine (B1663984) (PCA), contracting the cyclohexane ring to a cyclopentane has been shown to offer a better separation of potencies between desired anticonvulsant effects and undesired motor toxicity. longdom.org This indicates that for certain biological targets, a cyclopentyl group may be favored over a cyclohexyl group to achieve a better therapeutic index. The higher ring strain of cyclobutane and cyclopropane (B1198618) compared to cyclopentane and cyclohexane can also influence their chemical reactivity and metabolic stability. researchgate.netnih.gov
The following table summarizes the general trends observed with ring size variation in related arylcycloalkylamines:
| Ring Size | Relative Strain | Potential Impact on Activity of this compound Analogues |
| Cyclobutane | High | Likely decreased activity due to increased ring strain and altered substituent orientation. May offer novel pharmacological profiles. |
| Cyclopentane | Moderate | The parent compound's ring size; serves as a reference for activity. |
| Cyclohexane | Low | Potentially optimal for certain receptor interactions, as seen in PCP analogues. May increase or decrease activity depending on the specific target. |
The replacement of a carbon atom in the cyclopentane ring with a heteroatom, such as nitrogen or oxygen, can significantly alter the compound's physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability. This bioisosteric replacement can lead to analogues with improved pharmacological profiles.
For example, incorporating a nitrogen atom to form a pyrrolidine (B122466) or piperidine (B6355638) ring introduces a basic center that can be protonated at physiological pH, potentially leading to new interactions with the biological target. The synthesis of spirocyclic systems like piperidine-azetidine and piperidine-pyrrolidine highlights the chemical feasibility of creating such complex heterocyclic analogues. nih.gov In some cases, replacing an aromatic ring with a saturated heterocycle like azetidine (B1206935) has been shown to improve solubility, a desirable property for drug candidates. wikipedia.org
The introduction of heteroatoms can lead to the following changes:
Altered Polarity and Solubility: The presence of nitrogen or oxygen can increase the polarity and aqueous solubility of the molecule.
New Hydrogen Bonding Interactions: Heteroatoms can act as hydrogen bond acceptors or, in the case of a secondary amine, as hydrogen bond donors.
Modified Conformation: The bond lengths and angles associated with heteroatoms differ from those of carbon, which can alter the ring's conformation and the orientation of substituents.
Changes in Metabolism: The presence of a heteroatom can block or introduce new sites of metabolism.
The introduction of substituents on the cyclopentane ring can create chiral centers, leading to stereoisomers (enantiomers and diastereomers). It is well-established that stereochemistry plays a crucial role in the biological activity of chiral drugs, as biological systems are themselves chiral. biomolther.org Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. rsc.org
For this compound analogues, substitution on the cyclopentane ring would result in diastereomers if the substituent is on a different carbon than the amino and phenyl groups, or a single pair of enantiomers if the substituent is at the 1-position. These stereoisomers can have different affinities for their biological targets due to the specific three-dimensional arrangement of atoms required for optimal binding.
The differential activity of stereoisomers can be attributed to:
Receptor Binding: One stereoisomer may fit into a receptor's binding site more favorably than the other, leading to a higher affinity and potency. biomolther.org
Metabolism: Enzymes responsible for drug metabolism can exhibit stereoselectivity, leading to different metabolic rates and pathways for different stereoisomers.
Distribution: Stereoisomers can have different interactions with plasma proteins and transporters, affecting their distribution in the body.
Therefore, the separation and pharmacological evaluation of individual stereoisomers of substituted this compound analogues are essential to fully characterize their SAR.
Exploration of Aryl Moiety Substitutions
The 4-ethylphenyl group is another key feature of the molecule that can be systematically modified to probe its role in biological activity. Changes to the position of the ethyl group and the introduction of other substituents can provide insights into the electronic and steric requirements of the aryl binding pocket of the target receptor.
In studies of ketamine analogues, it has been observed that 2- (ortho) and 3- (meta) substituted compounds are generally more active than their 4- (para) substituted counterparts. mdpi.com Conversely, for a series of phenethylamine (B48288) derivatives, para-substitution with alkyl or halogen groups was found to have a positive effect on binding affinity. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific drug class and its biological target.
The potential effects of positional isomerism are summarized in the table below:
| Position of Ethyl Group | Potential Effect on Activity | Rationale |
| Ortho | May decrease activity due to steric hindrance with the cyclopentylamine (B150401) group or the receptor binding site. Could also induce a specific, favorable conformation. | |
| Meta | May alter the binding mode and could potentially increase or decrease activity depending on the receptor's topology. | |
| Para | The reference position. Provides a specific vector for the ethyl group that may be optimal for interaction with a hydrophobic pocket in the receptor. |
Replacing the ethyl group with substituents that have different electronic properties (electron-donating or electron-withdrawing) can modulate the electron density of the phenyl ring and influence its interaction with the receptor.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3), methyl (-CH3), and amino (-NH2) increase the electron density of the aromatic ring. In some classes of compounds, such as certain tyramine (B21549) oxidase inhibitors, electron-donating substituents have been shown to increase potency. nih.gov
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the aromatic ring. For some monoamine oxidase A inhibitors, electron-withdrawing para-substituents have been found to increase the potency of inhibition. nih.gov
The electronic nature of the substituent can influence:
Aromatic Interactions: The interaction of the phenyl ring with the receptor, which can involve π-π stacking, cation-π, or hydrophobic interactions, can be modulated by the electron density of the ring.
pKa of the Amine: Substituents on the phenyl ring can influence the basicity (pKa) of the amine group through inductive and resonance effects. This can affect the proportion of the compound that is protonated at physiological pH, which is often crucial for binding to the target. nih.gov
Metabolic Stability: The electronic properties of the ring can affect its susceptibility to oxidative metabolism by cytochrome P450 enzymes.
The following table provides examples of how different electronic substituents could be explored in SAR studies of this compound analogues:
| Substituent Type | Example Substituents | Potential Impact on Activity |
| Electron-Donating | -OCH3, -CH3, -N(CH3)2 | May enhance activity by increasing the electron density of the phenyl ring, potentially strengthening cation-π interactions. |
| Electron-Withdrawing | -Cl, -F, -CN, -CF3 | May increase activity by altering the pKa of the amine or by participating in specific polar interactions with the receptor. |
Steric Hindrance from Bulky Substituents on Aryl Ring
A detailed analysis of how bulky substituents on the 4-ethylphenyl ring of this compound analogues would influence their interaction with biological targets is not available. Research has not been published to provide data for a comparative table on this aspect.
Linker and Spacer Variations (if applicable in more complex derivatives)
Incorporation of Rigid vs. Flexible Linkers
Flexible Linkers:
Flexible linkers are typically composed of acyclic, saturated alkyl chains or polyethylene (B3416737) glycol (PEG)-like structures. These linkers allow for a high degree of conformational freedom, enabling the connected functional groups to move and orient themselves in various ways.
Potential Advantages: The primary advantage of a flexible linker is its ability to allow the pharmacophores to adopt an optimal orientation for binding to a receptor or enzyme active site. This can be particularly useful when the precise binding conformation is unknown or when the target itself has some degree of flexibility. For instance, linkers rich in glycine (B1666218) and serine are often used to provide good flexibility and solubility, which can be crucial for maintaining the biological activity of different domains within a larger molecule.
Hypothetical Application: If a flexible alkyl chain were introduced into an analogue of this compound, for example by inserting it between the cyclopentyl ring and the phenyl ring, it could allow the two parts of the molecule to explore a wider conformational space. This might lead to an enhanced binding affinity if the target's binding pocket is accommodating.
Rigid Linkers:
Rigid linkers restrict the conformational freedom of a molecule. These linkers often consist of cyclic structures (e.g., aromatic rings, cycloalkanes) or moieties with double or triple bonds (e.g., alkenes, alkynes).
Potential Advantages: The conformational constraint imposed by a rigid linker can be highly beneficial. By locking the molecule into a more specific, bioactive conformation, it can lead to a significant increase in binding affinity and selectivity for the target protein. This is because the entropic penalty of binding is reduced when the molecule is already pre-organized for interaction. Rigid linkers, such as those incorporating proline or adopting α-helical structures, are effective at maintaining a fixed distance between functional domains.
Hypothetical Application: Introducing a rigid linker, such as a phenyl ring or a short acetylenic unit, into the this compound scaffold would fix the relative orientation of the cyclopentylamine and the substituted phenyl group. If this fixed orientation matches the optimal binding conformation, a substantial improvement in potency and selectivity could be achieved.
Research Findings from Analogous Fields:
While direct studies on the target compound are unavailable, research in other areas highlights the importance of linker design. For example, studies on various bioactive molecules have shown that modifying the linker can dramatically alter the pharmacological profile. In the development of dual inhibitors for different enzymes, the linker's nature is a critical determinant for achieving balanced potency at both targets. Similarly, in the field of anticancer agents, the linker between different pharmacophoric elements has been extensively studied to optimize activity and bioavailability.
The following table provides a hypothetical comparison of the potential effects of incorporating rigid versus flexible linkers into analogues of this compound, based on established medicinal chemistry principles.
| Linker Type | Hypothetical Linker Structure Example | Potential Advantages | Potential Disadvantages |
| Flexible | -(CH₂)n- (n=1-4) | - May allow for optimal orientation in a flexible binding pocket.- Can improve solubility. | - Higher entropic penalty upon binding, potentially lowering affinity.- May adopt non-bioactive conformations.- Increased susceptibility to metabolism. |
| Rigid | -C≡C- (Acetylene) | - Pre-organizes the molecule in a bioactive conformation, potentially increasing affinity and selectivity.- Reduces the entropic cost of binding. | - Incorrect fixed conformation can abolish activity.- May decrease solubility.- Synthetic challenges can be greater. |
| Semi-Rigid | Piperazine Ring | - Offers a balance between conformational restriction and some degree of movement.- Can introduce favorable physicochemical properties. | - The specific conformational preferences may not be ideal for the target. |
Future Research Directions and Unexplored Avenues for 1 4 Ethylphenyl Cyclopentan 1 Amine in Chemical Science
Development of Novel Synthetic Methodologies for Diversification
The creation of diverse molecular libraries is fundamental to discovering new functions and applications. For 1-(4-Ethylphenyl)cyclopentan-1-amine, future synthetic efforts could focus on moving beyond traditional batch syntheses to more advanced, efficient, and automated methods.
Flow Chemistry and Continuous Synthesis Approaches
Traditional batch synthesis of aryl-cycloalkylamines can be limited by challenges in reaction control, scalability, and safety, especially when handling hazardous reagents or intermediates. researchgate.net Continuous flow chemistry offers a compelling alternative, enabling reactions to be performed in small-volume, temperature-controlled tubes or channels, which enhances safety and reaction efficiency. rsc.orgresearchgate.net
A prospective multi-step flow synthesis of this compound could be envisioned, telescoping several reaction steps without the need for intermediate isolation and purification. mpg.de For instance, a hypothetical process could begin with the Friedel-Crafts acylation of ethylbenzene (B125841) with cyclopentanecarbonyl chloride to form (4-ethylphenyl)(cyclopentyl)methanone. This ketone could then be subjected to reductive amination in a subsequent reactor module. Such an integrated flow system would allow for precise control over reaction parameters, potentially leading to higher yields and purity compared to batch processes. The development of such a process would represent a significant advancement in the efficient production of this class of compounds. mdpi.com
| Parameter | Conventional Batch Synthesis | Proposed Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to Days (multi-step) | Minutes to Hours (telescoped) mpg.de |
| Scalability | Challenging, requires reactor redesign | Straightforward (longer run time) nih.gov |
| Safety | Risks with exotherms, hazardous reagents | Enhanced due to small reactor volume researchgate.net |
| Productivity | Lower space-time yield | Potentially higher space-time yield mpg.de |
Catalyst Discovery for Enhanced Efficiency and Selectivity
Catalysis is central to modern organic synthesis. For this compound, catalyst discovery could address two key areas: improving the efficiency of its synthesis and enabling the production of single enantiomers. The synthesis of related cycloalkylamines often involves steps like hydrogenation or reductive amination, which rely heavily on catalysts like Raney Nickel. mdpi.com Future work could explore more advanced catalytic systems, including those based on precious metals like ruthenium or rhodium, or non-precious metal catalysts to improve sustainability. mdpi.com
Furthermore, since the central carbon atom bonded to the amine and the two rings is a stereocenter, the molecule can exist as a pair of enantiomers. Developing asymmetric catalysts for the synthesis would be a significant avenue of research. For example, a copper-catalyzed asymmetric reduction of an enamine precursor or an imine intermediate could yield enantiomerically enriched this compound. nih.gov The discovery of such catalysts would be invaluable for investigating the stereospecific interactions of this compound in biological or materials science contexts.
Advanced Spectroscopic Probes for Real-Time Interaction Monitoring
Understanding how a molecule interacts with its environment is key to developing applications. Advanced spectroscopic techniques offer powerful tools for monitoring these interactions in real time.
Integration of this compound into Fluorescent Probes
Fluorescent probes are molecules that exhibit a change in their fluorescence properties (intensity, wavelength, or lifetime) in response to a specific analyte or environmental change. caymanchem.com The primary amine group of this compound makes it a suitable candidate for integration into fluorescent probe designs.
One potential research direction is to use the amine as a reactive site in a reaction-based probe. rsc.org For example, the amine could be tethered to a fluorophore scaffold, such as a rhodamine or naphthalimide, through a linkage that is cleavable by a specific analyte. caymanchem.comrsc.org Upon reaction, the release or modification of the amine-containing moiety could trigger a significant "turn-on" or "turn-off" fluorescent response. The bulky and somewhat hydrophobic nature of the ethylphenyl-cyclopentyl group could also be exploited to tune the probe's solubility and localization within cellular environments or materials. nih.gov
| Fluorophore Core | Typical Emission Range | Potential Advantage for Integration |
|---|---|---|
| Coumarin | Blue-Green | High quantum yield, sensitive to environment |
| Fluorescein | Green | High extinction coefficient, well-established chemistry |
| Rhodamine | Orange-Red | High photostability, suitable for double staining caymanchem.com |
| Naphthalimide | Blue-Green | Amide nitrogen allows for straightforward conjugation caymanchem.com |
Isotopic Labeling for Mechanistic Tracing
Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction or metabolic pathway. wikipedia.org By replacing an atom like ¹²C, ¹H, or ¹⁴N with its heavier, stable isotope (¹³C, ²H/D, or ¹⁵N), researchers can follow the transformation of a molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov
For this compound, this approach remains completely unexplored. Future research could involve synthesizing isotopically labeled versions of the molecule to study its potential reaction mechanisms. For example, labeling the nitrogen atom with ¹⁵N could help elucidate the mechanism of its reactions in derivatization or degradation pathways. researchgate.net Similarly, deuterium (B1214612) (²H) labeling at specific positions on the cyclopentane (B165970) or ethylphenyl rings could provide detailed insights into catalytic processes, such as C-H activation or rearrangement reactions, by detecting kinetic isotope effects. researchgate.net
Theoretical Predictions of Novel Reactivity and Transformations
Computational chemistry provides a powerful lens through which to predict molecular properties and reactivity before embarking on extensive experimental work. For a molecule like this compound, where experimental data is scarce, theoretical studies could be particularly valuable in guiding future research.
Using methods such as Density Functional Theory (DFT), it would be possible to calculate a wide range of properties. These include bond dissociation energies to predict the most likely sites for radical reactions, molecular orbital energies (HOMO-LUMO) to understand its electronic behavior and potential photochemical reactivity, and proton affinity to predict its behavior in acidic or basic environments. Such calculations could also be used to model the transition states of potential reactions, providing mechanistic insights and predicting which transformations are energetically feasible. researchgate.net This predictive power can significantly accelerate the discovery of novel reactions and applications for this compound and its derivatives, saving considerable time and resources in the laboratory.
Machine Learning Approaches for Reaction Prediction
The prediction of chemical reaction outcomes, including products, yields, and optimal conditions, is a significant challenge in organic chemistry. Machine learning (ML) offers a powerful data-driven approach to tackle this complexity. nih.govaimlic.com For this compound, ML models could be developed to forecast its reactivity in a wide array of chemical transformations.
A potential research direction involves creating a curated dataset of reactions involving structurally similar primary amines. neurips.cc This dataset would be used to train supervised learning models, such as neural networks or support vector machines, to predict the outcomes of new, unobserved reactions. aimlic.com The model would learn from molecular fingerprints and descriptors of the reactants, reagents, and solvents to predict the most likely product and its yield. neurips.cc For instance, an ML model could predict the efficiency of N-alkylation or N-acylation reactions of this compound with various electrophiles under different catalytic conditions. Such predictive tools could significantly accelerate the discovery of novel derivatives and synthetic routes, reducing the need for extensive empirical experimentation. mit.edunih.gov
| Input Features (Descriptors) | Target Output (Prediction) | Potential Application |
| SMILES/Molecular Graph of this compound | Predicted major product structure | Virtual screening of synthetic pathways |
| Descriptors of Reactant 2 (e.g., electrophile) | Reaction yield (%) | Optimization of reaction conditions |
| Solvent Properties (e.g., polarity, dielectric constant) | Likelihood of side-product formation | Improving reaction selectivity |
| Catalyst Type and Loading | Optimal reaction temperature (°C) | Accelerating process development |
| Temperature, Concentration | Predicted transition state energy | Mechanistic investigation |
Table 1: Conceptual Framework for a Machine Learning Model Predicting Reactions of this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. acs.orgontosight.ai Developing QSRR models for this compound and its analogs could provide profound insights into the molecular features that govern its chemical behavior. This approach is foundational for making real-time reactivity predictions without the need for extensive quantum chemical calculations. acs.org
A QSRR study would begin by calculating a variety of molecular descriptors for a series of related amines. tubitak.gov.tr These descriptors can be categorized as electronic (e.g., partial charge on the nitrogen atom, HOMO/LUMO energies), steric (e.g., Taft steric parameters, van der Waals volume), and topological. The reactivity of these amines in a specific, well-defined reaction (e.g., rate of reaction with a standard electrophile) would be measured experimentally. Subsequently, statistical methods like multiple linear regression would be used to build an equation linking the descriptors to the observed reactivity. chemrxiv.org Such a model could elucidate, for example, how the substitution pattern on the phenyl ring influences the nucleophilicity of the amine, providing a predictive tool for designing molecules with tailored reactivity. nih.gov
| Molecular Descriptor | Descriptor Type | Hypothesized Influence on Reactivity |
| Hammett constant (σ) of the ethyl group | Electronic | Modulates electron density on the phenyl ring and, by extension, the basicity of the amine. |
| Steric hindrance around the N atom | Steric | Affects the accessibility of the nitrogen lone pair to incoming electrophiles. |
| Calculated pKa value | Physicochemical | Directly correlates with the amine's basicity and its ability to act as a nucleophile. |
| Dipole Moment | Electronic | Influences interactions with polar reactants and solvents. |
| Polar Surface Area (PSA) | Topological | Relates to intermolecular interactions and solvation effects. |
Table 2: Potential Molecular Descriptors for a QSRR Study of this compound and Its Analogs.
Exploration of Self-Assembly and Supramolecular Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of this compound, with its hydrogen-bond-donating amine group and aromatic ring, makes it an excellent candidate for studies in self-assembly and crystal engineering.
Investigation of Intermolecular Forces and Crystal Packing
The solid-state properties of a molecular compound are dictated by the way its molecules pack in the crystal lattice, which is in turn governed by intermolecular forces. For this compound, several key interactions are expected to direct its self-assembly. The primary amine group (-NH2) is a strong hydrogen bond donor and can also act as an acceptor via its lone pair of electrons. unacademy.comlibretexts.org This enables the formation of robust hydrogen-bonding networks, such as N-H···N synthons, which are common in the crystal structures of primary amines.
| Interaction Type | Participating Groups | Expected Impact on Crystal Structure |
| Hydrogen Bonding | Amine group (N-H···N) | Formation of chains, sheets, or 3D networks; major contributor to thermal stability. |
| π-π Stacking | Phenyl rings | Promotes parallel or offset stacking of aromatic moieties, influencing density and electronic properties. |
| C-H···π Interactions | Cyclopentyl/Ethyl C-H bonds and Phenyl ring | Contributes to the stability of the overall packing arrangement. |
| Van der Waals Forces | Alkyl portions (Cyclopentyl, Ethyl) | Non-directional forces that contribute to efficient space-filling and overall lattice energy. |
Table 3: Potential Intermolecular Interactions in the Solid State of this compound.
Formation of Cocrystals and Salts for Enhanced Solid-State Properties
Modifying the solid-state properties of a compound without altering its covalent structure can be achieved through the formation of salts or cocrystals. nih.gov This strategy is widely used to improve characteristics like solubility, dissolution rate, and stability.
Salt Formation: As a primary amine, this compound is basic and will react with acids to form ammonium (B1175870) salts. wikipedia.org By selecting different acids (coformers), a wide range of salts with varied properties can be produced. For instance, forming a hydrochloride salt could enhance water solubility, while using a larger, more lipophilic counter-ion might be useful for other formulation goals. The key distinction for salt formation is the transfer of a proton from the acid to the amine. nih.gov
Cocrystal Formation: A cocrystal is a multi-component crystal where the components are linked by non-ionic interactions, primarily hydrogen bonds. acs.org this compound can be combined with pharmaceutically acceptable coformers, such as dicarboxylic acids (e.g., succinic acid, fumaric acid), to form cocrystals. In this case, the amine and the carboxylic acid groups would form strong N-H···O hydrogen bonds without proton transfer. The choice of coformer can systematically tune the melting point, solubility, and mechanical properties of the resulting solid. bohrium.com Exploring both salt and cocrystal formation represents a significant opportunity to develop new solid forms of this compound with optimized physicochemical properties for various applications.
| Coformer | Coformer Type | Target Solid Form | Primary Interaction | Potential Property Enhancement |
| Hydrochloric Acid | Strong Acid | Salt | Ionic bond (N⁺-H ··· Cl⁻) | Increased aqueous solubility and dissolution rate. |
| Tartaric Acid | Carboxylic Acid | Salt or Cocrystal | Ionic or Hydrogen bond (N-H···O) | Improved stability, potential for chiral resolution. |
| Benzoic Acid | Carboxylic Acid | Salt or Cocrystal | Ionic or Hydrogen bond (N-H···O) | Modification of melting point and solubility. |
| Isonicotinamide | Amide | Cocrystal | Hydrogen bond (N-H···N, N-H···O) | Creation of novel crystal structures with different habits. |
Table 4: Potential Coformers for Salt and Cocrystal Formation with this compound.
Q & A
Q. Structural Confirmation :
- NMR Spectroscopy : H and C NMR confirm the cyclopentane ring and ethylphenyl substituent.
- Mass Spectrometry (MS) : Molecular ion peaks validate the molecular formula (CHN).
- X-ray Crystallography : Resolves stereochemistry and bond angles .
Basic: How is the preliminary biological activity of this compound assessed in receptor binding studies?
Initial screening involves radioligand displacement assays to evaluate affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Protocol :
- Incubate the compound with rat brain homogenates and a radiolabeled ligand (e.g., H-ketanserin for 5-HT receptors).
- Measure competitive binding using scintillation counting .
- Data Interpretation : IC values <10 μM suggest significant receptor modulation potential. Structural analogs like 1-(4-Chlorophenyl)cyclopentan-1-amine show agonist/antagonist duality depending on substituents .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency .
- Solvent Effects : Polar solvents (e.g., THF) improve intermediate solubility, while non-polar solvents (toluene) favor cyclization .
- Temperature Control : Maintaining 0–5°C during cyclopentane ring formation minimizes side reactions .
- Yield Tracking : HPLC monitoring identifies optimal reaction termination points, achieving yields >75% .
Advanced: How do structural modifications (e.g., ethyl vs. chloro/methoxy substituents) influence the compound’s bioactivity?
Comparative structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -Cl): Increase receptor binding affinity but reduce metabolic stability .
- Electron-Donating Groups (e.g., -OCH): Enhance solubility but may decrease blood-brain barrier penetration .
- Ethyl Group : Balances lipophilicity and metabolic resistance, as seen in analogs like 1-(4-Fluorophenyl)cyclopentan-1-amine .
| Substituent | Binding Affinity (5-HT) | Metabolic Half-Life (Human Liver Microsomes) |
|---|---|---|
| -Cl | IC = 0.8 μM | t = 1.2 h |
| -OCH | IC = 2.5 μM | t = 3.5 h |
| -CH | IC = 1.4 μM | t = 4.8 h |
Advanced: How can contradictions in biological activity data between similar compounds be resolved?
Discrepancies often arise from assay variability or substituent positioning . Mitigation strategies include:
- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Molecular Dynamics (MD) Simulations : Predict ligand-receptor interactions to explain divergent activities (e.g., para vs. meta substituent effects) .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC values) .
Advanced: What computational methods predict the compound’s interaction with neurological targets?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses in serotonin receptors. The ethyl group’s hydrophobic interactions with transmembrane helices are critical .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs like 1-(4-Chlorophenyl)cyclopentan-1-amine to predict IC values .
- Free Energy Perturbation (FEP) : Calculates binding free energy differences between substituent variants .
Advanced: How is metabolic stability assessed during preclinical development?
- In Vitro Assays :
- In Silico Tools : SwissADME predicts CYP3A4-mediated oxidation as the primary metabolic route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
